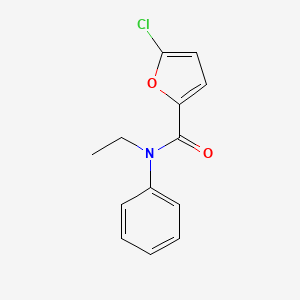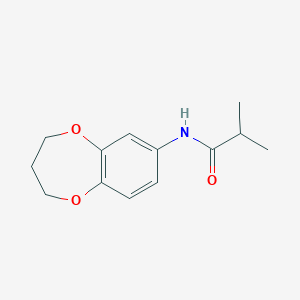![molecular formula C14H16N4O B7471938 N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7471938.png)
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling and plays a critical role in B-cell development and function. TAK-659 has been shown to have potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mecanismo De Acción
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide is a selective and irreversible inhibitor of BTK, which plays a critical role in B-cell receptor signaling. BTK is activated upon binding to the B-cell receptor and initiates downstream signaling pathways that promote B-cell proliferation and survival. By inhibiting BTK activity, N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide blocks these signaling pathways and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide has been shown to induce apoptosis and inhibit proliferation in various B-cell malignancies, including CLL and NHL. In preclinical studies, N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab. N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide has several advantages for use in laboratory experiments, including its selectivity for BTK and its ability to induce apoptosis in B-cell malignancies. However, N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide has some limitations, including its irreversible inhibition of BTK and potential off-target effects.
Direcciones Futuras
There are several future directions for research on N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide. One area of interest is the potential use of N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide in combination with other anti-cancer agents, such as venetoclax and rituximab. Another area of interest is the potential use of N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide in other B-cell malignancies, such as mantle cell lymphoma and Waldenstrom macroglobulinemia. Additionally, further studies are needed to investigate the safety and efficacy of N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide in clinical trials.
Métodos De Síntesis
The synthesis of N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide involves several steps, starting with the reaction of 4-(1,2,4-triazol-1-yl)aniline with cyclopentanecarboxylic acid to form the intermediate 4-(1,2,4-triazol-1-yl)phenyl)cyclopentanecarboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N,N-dimethylacetamide to yield N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide.
Aplicaciones Científicas De Investigación
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in various B-cell malignancies. In preclinical studies, N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased B-cell proliferation and survival. N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab, in preclinical models.
Propiedades
IUPAC Name |
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14(11-3-1-2-4-11)17-12-5-7-13(8-6-12)18-10-15-9-16-18/h5-11H,1-4H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQBWSMPVRHHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide](/img/structure/B7471861.png)
![[3-(Azepan-1-ylsulfonyl)-4-chlorophenyl]-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7471863.png)
![N-ethyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7471875.png)
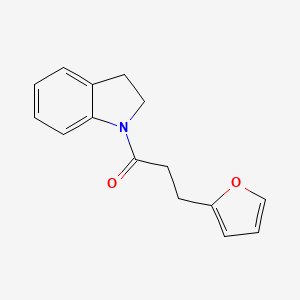
![N-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7471898.png)
![1-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-4-N,4-N-dimethylbenzene-1,4-disulfonamide](/img/structure/B7471911.png)
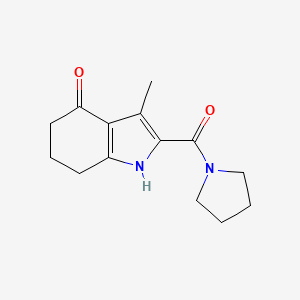

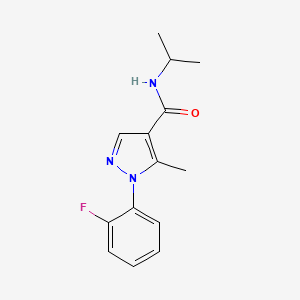
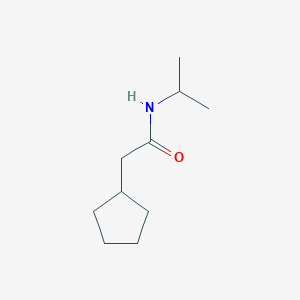
![2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7471949.png)

